

physical properties of 7-Bromohept-1-yne

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **7-Bromohept-1-yne**

Cat. No.: **B2833557**

[Get Quote](#)

An In-depth Technical Guide to the Physical Properties of **7-Bromohept-1-yne**

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known physical properties of **7-Bromohept-1-yne**. It includes a summary of its core physical data and outlines detailed, standard experimental protocols for the determination of key physical characteristics of liquid organic compounds.

Core Physical Properties

7-Bromohept-1-yne is a bifunctional organic molecule containing both a terminal alkyne and a primary alkyl bromide. This structure makes it a valuable building block in organic synthesis, particularly in the construction of more complex molecules for pharmaceutical and materials science applications.

The physical properties of **7-Bromohept-1-yne** are summarized in the table below. While specific experimental values for properties such as boiling point, density, and refractive index are not consistently reported in publicly available literature, its fundamental molecular characteristics and physical state are well-documented.

Property	Value
Molecular Formula	C ₇ H ₁₁ Br
Molecular Weight	175.07 g/mol [1] [2]
CAS Number	81216-14-0 [1] [3]
Physical Form	Liquid [3] [4]
Boiling Point	Data not available in cited sources
Density	Data not available in cited sources
Refractive Index	Data not available in cited sources

Experimental Protocols for Physical Property Determination

The following sections detail standard laboratory procedures for determining the boiling point, density, and refractive index of a liquid compound like **7-Bromohept-1-yne**.

Determination of Boiling Point (Micro-Boiling Point Method)

The boiling point is the temperature at which a liquid's vapor pressure equals the external pressure.[\[3\]](#)[\[5\]](#) For small sample volumes, the micro-boiling point or capillary method is frequently employed.

Apparatus and Materials:

- Thiele tube or similar heating bath (e.g., MelTemp apparatus, metal heating block)[\[2\]](#)[\[6\]](#)
- Thermometer
- Small test tube (fusion tube)
- Capillary tube (sealed at one end)[\[3\]](#)[\[6\]](#)

- Liquid sample (a few mL)
- Heating source (e.g., Bunsen burner, hot plate)[6]
- Stand and clamp

Procedure:

- A small amount of the liquid sample (approximately 0.5 - 2 mL) is placed into the small test tube.[5][7]
- A capillary tube, sealed at one end, is inverted and placed into the liquid sample within the test tube.
- The test tube is attached to a thermometer, ensuring the sample is level with the thermometer bulb.
- The entire assembly is clamped and immersed in a heating bath (Thiele tube filled with paraffin oil or a metal heating block).[6] The top of the test tube should remain above the oil level.
- The apparatus is heated gently. As the temperature rises, air trapped in the capillary tube will slowly exit as bubbles.
- Upon reaching the boiling point, a rapid and continuous stream of bubbles will emerge from the open end of the capillary tube.
- The heat source is removed, and the liquid is allowed to cool slowly.
- The boiling point is the temperature at which the bubbling stops and the liquid is drawn back into the capillary tube.[6] This indicates that the vapor pressure of the liquid equals the atmospheric pressure.

Determination of Density

Density is the mass of a substance per unit of volume ($D = m/V$).[4][8] For liquids, this can be determined with high precision using a pycnometer or more simply with a balance and a graduated cylinder.

Apparatus and Materials:

- Analytical balance
- Pycnometer or a graduated cylinder (e.g., 10 mL)[9][10]
- Liquid sample
- Pipette or dropper

Procedure (using Graduated Cylinder):

- The mass of a clean, dry graduated cylinder is measured using an analytical balance.
- A specific volume of the liquid sample (e.g., 10 mL) is carefully measured into the graduated cylinder.[8]
- The mass of the graduated cylinder containing the liquid is measured.
- The mass of the liquid is calculated by subtracting the mass of the empty cylinder from the mass of the filled cylinder.
- The density is calculated by dividing the mass of the liquid by its measured volume.[8]

Procedure (using Pycnometer):

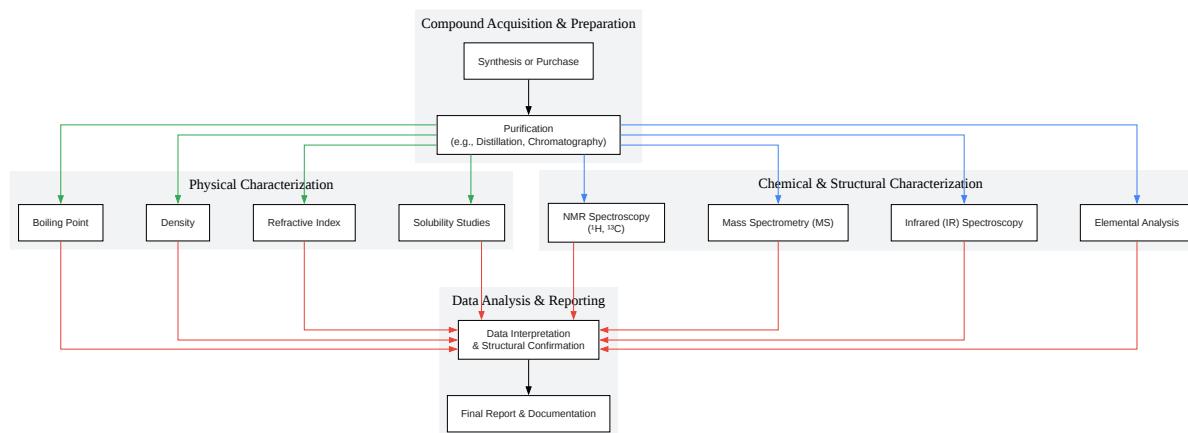
- A clean, dry pycnometer is weighed empty.
- The pycnometer is filled with the liquid sample, ensuring no air bubbles are present.
- The pycnometer is weighed again when full.
- The mass of the liquid is determined by the difference between the full and empty weights.
- The density is calculated by dividing the mass of the liquid by the known volume of the pycnometer.[9]

Determination of Refractive Index

The refractive index is a dimensionless quantity that describes how light propagates through a substance.[11][12] It is a characteristic property and is measured using a refractometer.

Apparatus and Materials:

- Abbe Refractometer[13]
- Light source (often built-in, using the sodium D-line at 589 nm)[1]
- Liquid sample (a few drops)
- Pipette or dropper
- Cleaning solvent (e.g., ethanol or acetone) and soft lens tissue[12]


Procedure:

- The prisms of the refractometer are cleaned with a suitable solvent and a soft tissue.[12]
- A few drops of the liquid sample are placed onto the surface of the lower prism using a pipette.[1]
- The prism assembly is closed carefully to spread the sample into a thin, even layer.
- The light source is positioned to illuminate the sample.
- While looking through the eyepiece, the adjustment controls are used to bring a distinct light-dark boundary into view.[12][13]
- The dispersion correction wheel is adjusted to eliminate any color fringes at the boundary, resulting in a sharp, colorless line.
- The main adjustment knob is turned to align the boundary line precisely with the crosshairs in the eyepiece.[1]
- The refractive index value is read from the instrument's scale.

- The temperature of the measurement should always be recorded, as the refractive index is temperature-dependent.[1][12] The value is typically corrected to a standard temperature, such as 20°C.

Workflow for Compound Characterization

The physical property measurements described above are integral parts of a broader workflow for the characterization of a chemical compound. This process ensures the identity, purity, and structure of a substance are confirmed before its use in further research or development.

[Click to download full resolution via product page](#)

Caption: General workflow for the physical and chemical characterization of a liquid organic compound.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. youtube.com [youtube.com]
- 2. phillysim.org [phillysim.org]
- 3. Determination of Boiling Point of Organic Compounds - GeeksforGeeks [geeksforgeeks.org]
- 4. weissman.baruch.cuny.edu [weissman.baruch.cuny.edu]
- 5. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 6. vijaynazare.weebly.com [vijaynazare.weebly.com]
- 7. chem.ucalgary.ca [chem.ucalgary.ca]
- 8. Lesson 3.3: Density of Water - American Chemical Society [acs.org]
- 9. mt.com [mt.com]
- 10. scribd.com [scribd.com]
- 11. faculty.weber.edu [faculty.weber.edu]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. Chemistry Online @ UTSC [utsc.utoronto.ca]
- To cite this document: BenchChem. [physical properties of 7-Bromohept-1-yne]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b2833557#physical-properties-of-7-bromohept-1-yne>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com